N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE shares similarities with other sulfonamide and benzothiazole derivatives.
- Compounds like 4-methylbenzenesulfonamide and benzothiazole-2-acetamide are structurally related and may exhibit similar properties.
Uniqueness
What sets N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H19N3O4S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C22H19N3O4S2/c1-15-6-12-18(13-7-15)31(28,29)24-17-10-8-16(9-11-17)23-21(26)14-25-19-4-2-3-5-20(19)30-22(25)27/h2-13,24H,14H2,1H3,(H,23,26) |
InChI Key |
PUBHEAXFOXVGNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.